4-Methyl-5-(2-nitrooxy-ethyl)-thiazole

Overview

Description

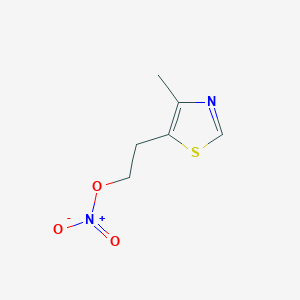

4-Methyl-5-(2-nitrooxy-ethyl)-thiazole is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a thiazole ring, a nitrooxyethyl group, and a methyl group. This compound has garnered interest due to its potential therapeutic properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(2-nitrooxy-ethyl)-thiazole typically involves the reaction of 4-methylthiazole with 2-nitrooxyethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(2-nitrooxy-ethyl)-thiazole undergoes various chemical reactions, including:

Oxidation: The nitrooxyethyl group can be oxidized to form corresponding nitro compounds.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro compounds.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Neuroprotective Properties

Research indicates that NMZM may have neuroprotective effects, particularly relevant for conditions like Alzheimer's disease (AD). Studies have shown that NMZM can modulate GABA (gamma-aminobutyric acid) receptors, which are crucial for memory and learning processes. The interaction with these receptors suggests a mechanism that could mitigate neurodegeneration associated with AD .

2. Mechanism of Action

The neuroprotective effects of NMZM are believed to stem from its ability to influence neurotransmitter systems, particularly through the modulation of excitotoxicity pathways, such as those involving NMDA receptors. This modulation may help reduce oxidative stress and inflammatory responses in neuronal tissues .

Agrochemical Applications

1. Pesticidal Activity

There is emerging evidence that compounds similar to NMZM exhibit pesticidal properties. The thiazole structure is known for its biological activity against various pests and pathogens, making NMZM a candidate for further exploration in agrochemical formulations .

Neuroprotection Against Ischemia

A study investigated the efficacy of NMZM in protecting neurons from oxygen-glucose deprivation (OGD), simulating ischemic conditions. The results indicated that NMZM retained comparable neuroprotective efficacy to established compounds like clomethiazole (CMZ), suggesting its potential as a therapeutic agent for stroke-related injuries .

Antimicrobial Activity

In another investigation, NMZM was tested against various bacterial strains, demonstrating significant antimicrobial activity. For instance, it exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus. This suggests potential applications in combating antibiotic-resistant bacteria .

Mechanism of Action

The mechanism of action of 4-Methyl-5-(2-nitrooxy-ethyl)-thiazole involves its interaction with specific molecular targets. In the context of neurodegenerative diseases, it has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing synaptic transmission and improving cognitive function. The compound’s nitrooxyethyl group plays a crucial role in its biological activity by facilitating the release of nitric oxide, which has various physiological effects .

Comparison with Similar Compounds

Similar Compounds

4-Methylthiazole: Lacks the nitrooxyethyl group, resulting in different chemical and biological properties.

5-(2-Nitrooxy-ethyl)-thiazole: Lacks the methyl group, which affects its reactivity and applications.

Uniqueness

4-Methyl-5-(2-nitrooxy-ethyl)-thiazole is unique due to the presence of both the nitrooxyethyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Biological Activity

4-Methyl-5-(2-nitrooxy-ethyl)-thiazole (CAS No. 252568-49-3) is a thiazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiazole ring, an alkyl group, and a nitrooxyethyl substituent. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

The biological activity of thiazole derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets. These interactions can lead to modulation of cellular processes such as:

- Enzyme Inhibition : Thiazole compounds often inhibit specific enzymes involved in metabolic pathways. For instance, they may affect kinases that are crucial for cell signaling and proliferation .

- Antimicrobial Activity : Thiazoles exhibit significant antimicrobial properties against a variety of pathogens, including bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with essential metabolic functions .

- Antioxidant Properties : Some studies suggest that thiazole derivatives can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress .

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties. In laboratory settings, it has been tested against several strains of bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 30 µg/mL |

These results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer potential. Preliminary studies have shown that this compound can inhibit the proliferation of certain cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- IC50 Values :

- MCF-7: 15 µM

- A549: 20 µM

The compound appears to induce apoptosis in cancer cells through mechanisms involving the downregulation of pro-survival signaling pathways like AKT and mTOR .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the efficacy of various thiazole derivatives against multi-drug resistant strains of Staphylococcus aureus. Among the tested compounds, this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a lead compound in antibiotic development . -

Anticancer Research :

In a recent investigation involving the MCF-7 breast cancer cell line, researchers treated cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased levels of apoptotic markers in treated cells .

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-5-6(12-4-7-5)2-3-11-8(9)10/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXXSCWWBQGVLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCO[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252568-49-3 | |

| Record name | GT-1061 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252568493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GT-1061 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUZ92BN9PH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.